methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and possibly its structure.
Synthesis Analysis
This would involve a discussion of how the compound can be synthesized from starting materials, including the reactions, reagents, and conditions used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry and any notable structural features.Chemical Reactions Analysis
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Synthesis and Chemical Behavior
Synthesis of Pyranones and Fused Pyran-2-ones : Pyranones and fused pyran-2-ones can be synthesized through reactions involving activated methylene compounds under acidic or basic conditions. Such reactions are foundational in heterocyclic chemistry and can lead to the development of compounds with potential pharmaceutical applications (Kočevar et al., 1992).
Rearrangements and Reactions of Pyran Derivatives : Studies on the rearrangement of Diels–Alder adducts of furans and phenyl migrations in the rearrangement of specific pyrazole carboxylates highlight the complex chemical behavior of pyran derivatives. These studies are significant for understanding the reactivity and potential applications of these compounds in organic synthesis (Abbott et al., 1974).
Biological Activity and Applications
Antimicrobial Agents : The synthesis of novel pyrrole derivatives and their evaluation as antimicrobial agents indicates the potential for pyran and pyranone derivatives to serve as bases for developing new antimicrobial compounds. This highlights the importance of such structures in medicinal chemistry research (Hublikar et al., 2019).
Synergistic Effects in Chemotherapy : The synthesis of derivatives containing isoxazole and isothiazole moieties, and their observed synergistic effects in mixtures with antitumor drugs, demonstrate the potential of pyran derivatives in enhancing the efficacy of existing chemotherapy treatments (Kletskov et al., 2018).
Safety And Hazards
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Future Directions
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I hope this general information is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O13/c1-35-21(30)12-17-16(10-11-37-20(29)9-8-15-6-4-3-5-7-15)26(38-14-18(17)25(34)36-2)40-27-24(33)23(32)22(31)19(13-28)39-27/h3-10,14,17,19,22-24,26-28,31-33H,11-13H2,1-2H3/b9-8+,16-10-/t17-,19+,22+,23-,24+,26-,27-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKMGAJNGCTGFA-NVNVVJOKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=COC(C1=CCOC(=O)C=CC2=CC=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]\1C(=CO[C@H](/C1=C\COC(=O)/C=C/C2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347500 | |
Record name | Methyl (2S,3E,4S)-2-(beta-D-glucopyranosyloxy)-4-(2-methoxy-2-oxoethyl)-3-(2-{[(2Z)-3-phenyl-2-propenoyl]oxy}ethylidene)-3,4-dihydro-2H-pyran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |
CAS RN |
229467-41-8 | |
Record name | Methyl (2S,3E,4S)-2-(beta-D-glucopyranosyloxy)-4-(2-methoxy-2-oxoethyl)-3-(2-{[(2Z)-3-phenyl-2-propenoyl]oxy}ethylidene)-3,4-dihydro-2H-pyran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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